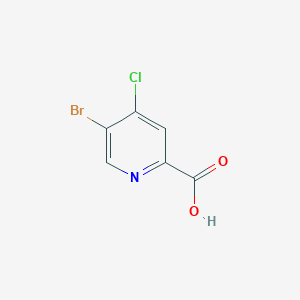![molecular formula C7H5N3O2S B1528444 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1208249-77-7](/img/structure/B1528444.png)
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1208249-77-7 . It has a molecular weight of 195.2 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is 1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H, (H,9,13) (H,11,12) .Physical And Chemical Properties Analysis
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Anticancer Applications
Triazoloquinazoline derivatives have been shown to possess significant anticancer properties. They are explored for their potential to inhibit the growth of cancer cells and could be valuable in the development of new cancer therapies .
Anti-inflammatory Applications
These compounds also exhibit anti-inflammatory effects, which could make them useful in the treatment of various inflammatory diseases .
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral activities of triazoloquinazoline derivatives suggest they could be developed into treatments for infections caused by bacteria and viruses .
Energetic Materials
Some derivatives have shown potential as energetic materials due to their good thermal stabilities and detonation properties, making them candidates for use in explosives .
Antifungal and Insecticidal Activity
These compounds have been studied for their antifungal and insecticidal activities, indicating potential applications in agriculture to protect crops from fungi and pests .
Antibacterial Activity
Novel triazolo derivatives have been synthesized with the aim of developing new antibacterial agents , addressing the growing concern of antibiotic resistance .
Antimalarial Drugs
There is ongoing research into designing triazoloquinazoline derivatives as antimalarial drugs , which could lead to more effective treatments against malaria .
Kinase Inhibition and Antiproliferative Activities
These compounds are being evaluated for their ability to inhibit kinases like c-Met/VEGFR-2, which is important in cancer cell proliferation, thus offering another avenue for anticancer drug development .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Triazole compounds, which include 3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It is known that triazole compounds can influence a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph and temperature can affect the contrast of azole protons in magnetic resonance imaging (mri), which may indirectly suggest their influence on the action of azole compounds like 3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .
properties
IUPAC Name |
3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXOAGNOSNEJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



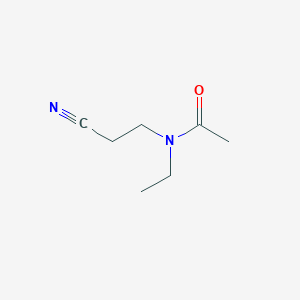

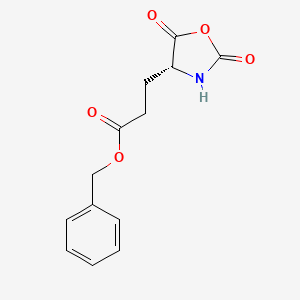

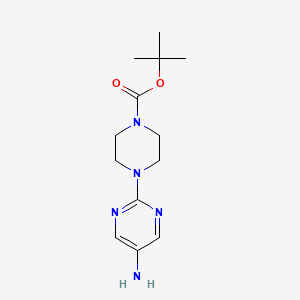
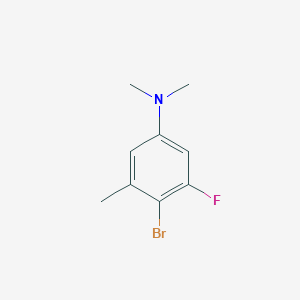
![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

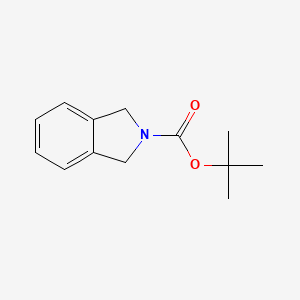
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)
![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)

